TP 472 is classified as a bromodomain inhibitor. It is specifically designed to target the bromodomains of BRD9 and BRD7, which are components of chromatin remodeling complexes involved in transcriptional regulation. The compound is available through various suppliers, including Tocris, Cayman Chemical, and Sigma .
The synthesis of TP 472 involves several steps that include the formation of key structural components through various organic reactions. The synthetic pathway typically starts with the preparation of the pyrimidine core followed by the introduction of substituents such as the cyclopropylamino group. The detailed synthetic route may include:
Industrial production methods mirror these synthetic routes but are scaled for larger quantities while maintaining high purity standards .
The molecular formula of TP 472 is with a molecular weight of approximately 333.38 g/mol. Its structure features a complex arrangement including:
The compound's three-dimensional conformation allows for specific interactions with its biological targets, which is critical for its function as an inhibitor .
TP 472 primarily undergoes substitution reactions due to its reactive functional groups. Under standard laboratory conditions, it does not readily participate in oxidation or reduction reactions. The typical reactions involve:
TP 472 acts as a bromodomain inhibitor, specifically targeting BRD9 and BRD7 with dissociation constants (K_d) of 33 nM and 340 nM, respectively. Its mechanism involves disrupting the interaction between these bromodomains and acetylated lysine residues on histones, thereby influencing gene expression patterns. In cellular assays, TP 472 has demonstrated cell activity with an effective concentration (EC50) of 320 nM in a BRD9 NanoBRET assay . This selectivity is over 30-fold compared to other bromodomain family members.
TP 472 exhibits several notable physical and chemical properties:
These properties make TP 472 suitable for laboratory use in various biological assays.
TP 472 is primarily utilized in research settings as a chemical probe for studying the functions of BRD9 and BRD7 in various biological contexts. Its applications include:
Interaction studies indicate that TP 472 selectively binds to its targets with minimal off-target effects, enhancing its utility in pharmacological research .
Bromodomains (BRDs) are evolutionarily conserved epigenetic "reader" modules that decode histone lysine acetylation marks, enabling recruitment of chromatin-remodeling complexes to regulate gene transcription. These structural domains, first identified in Drosophila, are present in 46 human proteins classified into eight families. Their conserved "BRD fold" – a left-handed four-helix bundle (αZ, αA, αB, αC) connected by ZA and BC loops – forms a hydrophobic acetyl-lysine binding pocket. This molecular architecture allows BRDs to function as interpreters of the epigenetic code, directing transcriptional activation, DNA repair, and cell cycle progression across diverse species and tissue types [9]. The functional conservation of BRDs underscores their fundamental role in chromatin dynamics and positions them as high-value targets for pharmacological intervention.
Bromodomain-containing proteins 9 and 7 (BRD9/BRD7) are structurally homologous but functionally distinct components of ATP-dependent chromatin-remodeling complexes:
Table 1: Chromatin Remodeling Complexes Containing BRD9/7
Complex | Key Components | Bromodomain Protein | Primary Functions |
---|---|---|---|
ncBAF | BRG1, GLTSCR1, GLTSCR1L | BRD9 | Enhancer regulation, stem cell maintenance |
PBAF | BRG1, PBRM1, ARID2 | BRD7 | Genomic integrity, tumor suppression |
Despite sharing 77% amino acid sequence identity in their bromodomains, BRD9 and BRD7 exhibit divergent biological roles. BRD9 harbors oncogenic properties, with genomic analyses revealing its overexpression in cervical cancer, NSCLC, and AML, while BRD7 demonstrates tumor-suppressive functions. This dichotomy necessitates selective pharmacological targeting [2] [9].
Conventional pan-BRD inhibitors exhibit limited therapeutic utility due to functional antagonism between BRD family members. The development of TP-472 addresses three critical needs:
The evolutionary conservation of the BRD9 acetyl-lysine binding pocket, particularly its distinctive tyrosine gatekeeper residue (vs. isoleucine in BET proteins), enables selective molecular targeting [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9